molecular formula C8H7BF3KO2 B13467744 Potassium trifluoro(2-formyl-4-methoxyphenyl)borate

Potassium trifluoro(2-formyl-4-methoxyphenyl)borate

Katalognummer: B13467744
Molekulargewicht: 242.05 g/mol
InChI-Schlüssel: ZWPNNKJUHLZYQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide is an organotrifluoroborate compound. It is known for its application in Suzuki Cross-Coupling reactions, where it serves as a potent boronic acid surrogate. This compound is characterized by its stability and reactivity, making it valuable in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide typically involves the reaction of 2-formyl-4-methoxyphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to maintain consistency and yield. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity levels .

Wirkmechanismus

The mechanism by which potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide exerts its effects involves the formation of a palladium complex during the Suzuki Cross-Coupling reaction. This complex facilitates the transfer of the aryl or vinyl group from the boron atom to the halide, resulting in the formation of the desired biaryl or substituted alkene product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its stability and ease of handling also make it a preferred choice in various synthetic applications .

Eigenschaften

Molekularformel

C8H7BF3KO2

Molekulargewicht

242.05 g/mol

IUPAC-Name

potassium;trifluoro-(2-formyl-4-methoxyphenyl)boranuide

InChI

InChI=1S/C8H7BF3O2.K/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13;/h2-5H,1H3;/q-1;+1

InChI-Schlüssel

ZWPNNKJUHLZYQI-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=C(C=C(C=C1)OC)C=O)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.